molecular formula C8H10N2O4 B1315111 dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate CAS No. 33146-99-5

dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Cat. No. B1315111
CAS RN: 33146-99-5
M. Wt: 198.18 g/mol
InChI Key: WGTJNBANTMXQHD-UHFFFAOYSA-N
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Description

Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C8H10N2O4 . It is a solid substance that is sealed in dry conditions and stored at room temperature . The compound’s IUPAC name is dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate . Its molecular weight is approximately 198.18 g/mol .


Molecular Structure Analysis

The chemical structure of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate consists of a pyrazole ring with two carboxylate groups and two methyl groups attached. The exact arrangement of atoms can be visualized using the provided InChI code: 1S/C8H10N2O4/c1-10-6(8(12)14-3)4-5(9-10)7(11)13-2/h4H,1-3H3 .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including dimethyl 1-methylpyrazole-3,5-dicarboxylate, are used in the synthesis of a wide range of compounds. They serve as a core element in various sectors of the chemical industry, including medicine and agriculture . Pyrazoles have been used in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, which involves the condensation of 1,3-diketones with arylhydrazines .

Medicinal Chemistry

Pyrazoles hold a privileged status as versatile frameworks in medicinal chemistry. They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Coordination Chemistry

Dimethyl 1-methylpyrazole-3,5-dicarboxylate is a precursor to a variety of ligands that are widely studied in coordination chemistry, including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .

Preparation of Pyrazolato Ligated Complexes

This compound is a common reagent for the preparation of pyrazolato ligated complexes .

Synthesis of N-1-Substituted Derivatives

Dimethyl 1-methylpyrazole-3,5-dicarboxylate is also used to prepare N-1-substituted derivatives that have antibacterial activity .

Tautomerism Studies

Pyrazoles, including dimethyl 1-methylpyrazole-3,5-dicarboxylate, exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Synthesis of Condensed Heterocyclic Systems

3 (5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

Synthesis of Azapentalenes

The azido group substituted ortho to the pyrazole of dimethyl 1-methylpyrazole-3,5-dicarboxylate has been used in the synthesis of azapentalenes .

Safety and Hazards

  • Hazard Statements : Possible hazards include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .
  • Precautionary Statements : Safety precautions include avoiding inhalation, wearing protective gear, and handling with care .

properties

IUPAC Name

dimethyl 1-methylpyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-10-6(8(12)14-3)4-5(9-10)7(11)13-2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTJNBANTMXQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502689
Record name Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33146-99-5
Record name Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1H-Pyrazole-3,5-dicarboxylic acid dimethyl ester (639, 9.1 g, 49.0 mmol) was combined with acetone (400 mL) and potassium carbonate (10.2 g, 74.1 mmol). The mixture was stirred for 40 minutes under an atmosphere of nitrogen. To the stirring suspension, methyl iodide (3.4 mL, 54.0 mmol) was added dropwise. The reaction was stirred at room temperature overnight and then the solvent was evaporated under reduced pressure. The resulting solid was washed with water and filtered. After toluene was added, the solvent was removed under reduced pressure. The resulting compound 640 was used without further purification.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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